molecular formula C15H16N6S B14928367 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14928367
M. Wt: 312.4 g/mol
InChI Key: AWJALDSRVFYBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the thieno and triazolo rings, and finally the assembly of the pyrimidine ring. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N6S

Molecular Weight

312.4 g/mol

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H16N6S/c1-5-10-9(3)22-15-12(10)14-17-13(19-21(14)7-16-15)11-6-8(2)18-20(11)4/h6-7H,5H2,1-4H3

InChI Key

AWJALDSRVFYBGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.